1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 2034382-14-2
VCID: VC7242695
InChI: InChI=1S/C18H21NO4S2/c20-15(13-14-5-2-1-3-6-14)18(21)19-9-8-17(16-7-4-11-24-16)25(22,23)12-10-19/h1-7,11,15,17,20H,8-10,12-13H2
SMILES: C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C(CC3=CC=CC=C3)O
Molecular Formula: C18H21NO4S2
Molecular Weight: 379.49

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one

CAS No.: 2034382-14-2

Cat. No.: VC7242695

Molecular Formula: C18H21NO4S2

Molecular Weight: 379.49

* For research use only. Not for human or veterinary use.

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one - 2034382-14-2

Specification

CAS No. 2034382-14-2
Molecular Formula C18H21NO4S2
Molecular Weight 379.49
IUPAC Name 1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
Standard InChI InChI=1S/C18H21NO4S2/c20-15(13-14-5-2-1-3-6-14)18(21)19-9-8-17(16-7-4-11-24-16)25(22,23)12-10-19/h1-7,11,15,17,20H,8-10,12-13H2
Standard InChI Key MYGFGESVNBXSRB-UHFFFAOYSA-N
SMILES C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C(CC3=CC=CC=C3)O

Introduction

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a complex organic molecule classified as a thiazepane derivative. This compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, along with functional groups that contribute to its chemical and biological properties. The molecular formula is C18H21NO4S2C_{18}H_{21}NO_4S_2, with a molecular weight of 379.5 g/mol .

Structural Features

The structure of the compound includes:

  • A thiazepane ring functionalized with a dioxido group and a thiophene moiety.

  • A hydroxy group and a phenyl group attached to a propanone backbone.

These features suggest potential biological activity due to the presence of sulfur-containing heterocycles and hydroxyl groups, which are often involved in biochemical interactions.

Classification and Applications

This compound belongs to the sulfur-containing heterocycles, specifically the thiazepanes. Such compounds are known for their pharmacological versatility, including:

  • Antimicrobial properties

  • Cytotoxicity against cancer cells

The presence of thiophene and dioxido groups further enhances its reactivity, making it suitable for medicinal chemistry applications .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Cyclization reactions to form the thiazepane ring.

  • Functionalization steps to introduce the dioxido group and thiophene moiety.

  • Final condensation reactions to attach the hydroxy and phenyl groups.

These synthetic routes require precise control over reaction conditions to ensure selectivity and yield .

Biological Significance

Compounds with similar structural motifs have demonstrated:

  • Cytotoxic effects on cancer cells, particularly through interaction with cellular proteins .

  • Potential as antiviral agents, leveraging sulfur-containing heterocycles for targeting viral polymerases .

  • Activity on serotonin receptors, indicating possible applications in neurological disorders .

While no specific biological studies on this compound were identified, its structural features align with these pharmacological profiles.

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